molecular formula C5H4INO3 B1432197 Methyl 2-iodooxazole-4-carboxylate CAS No. 1379359-08-6

Methyl 2-iodooxazole-4-carboxylate

Cat. No.: B1432197
CAS No.: 1379359-08-6
M. Wt: 252.99 g/mol
InChI Key: JYBLBUQNQJGLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-iodooxazole-4-carboxylate is a heterocyclic organic compound that features an oxazole ring substituted with an iodine atom at the 2-position and a carboxylate ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-iodooxazole-4-carboxylate typically involves the iodination of an oxazole precursor. One common method is the reaction of 2-oxazolecarboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a base like sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired iodinated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodooxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different functional groups, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, typically in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the oxazole ring.

    Coupling: Palladium catalysts are commonly used in coupling reactions, with conditions tailored to the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-oxazole derivative, while coupling reactions can produce biaryl or alkyne-linked oxazole compounds.

Scientific Research Applications

Methyl 2-iodooxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used to study the biological activity of oxazole derivatives, which are known to exhibit various pharmacological properties.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which Methyl 2-iodooxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The iodine atom and the oxazole ring can interact with biological molecules through various non-covalent interactions, including hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromooxazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 2-chlorooxazole-4-carboxylate: Contains a chlorine atom instead of iodine.

    Methyl 2-fluorooxazole-4-carboxylate: Features a fluorine atom in place of iodine.

Uniqueness

Methyl 2-iodooxazole-4-carboxylate is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The larger size and higher polarizability of iodine compared to other halogens can lead to different chemical and biological properties, making this compound particularly valuable in certain applications.

Properties

IUPAC Name

methyl 2-iodo-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBLBUQNQJGLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-iodooxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-iodooxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-iodooxazole-4-carboxylate
Reactant of Route 4
Methyl 2-iodooxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-iodooxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-iodooxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.